molecular formula C24H41NO10 B13388646 2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13388646
M. Wt: 503.6 g/mol
InChI Key: IDHWSQNFOHZVMN-UHFFFAOYSA-N
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Description

This compound is a highly functionalized oxane (pyranose) derivative featuring a 3,5-dimethyl-1-adamantylamine moiety. Its structure comprises two oxane rings connected via an ether linkage, with one ring substituted by a hydroxymethyl group and the other bearing the adamantylamine group.

Properties

Molecular Formula

C24H41NO10

Molecular Weight

503.6 g/mol

IUPAC Name

2-[6-[(3,5-dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H41NO10/c1-22-3-11-4-23(2,8-22)10-24(5-11,9-22)25-20-17(31)16(30)19(13(7-27)33-20)35-21-18(32)15(29)14(28)12(6-26)34-21/h11-21,25-32H,3-10H2,1-2H3

InChI Key

IDHWSQNFOHZVMN-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps. One common approach is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The adamantyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alcohols.

Scientific Research Applications

2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design.

Mechanism of Action

The mechanism of action for 2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, potentially inhibiting or modifying their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to a class of polyhydroxy oxane derivatives, which are structurally related to carbohydrates and glycosides. Key structural comparisons include:

Compound Substituents Key Features Biological Relevance References
Target Compound 3,5-Dimethyl-1-adamantylamino, dihydroxy, hydroxymethyl Rigid adamantyl group enhances lipophilicity; multiple hydroxy groups enable hydrogen bonding. Potential enzyme inhibition or receptor binding (inferred from adamantyl’s role in drug design).
Compound 1 (from ) Dihydroxy, hydroxymethyl, pyrano-oxazole Lacks adamantyl but includes a fused oxazole ring. Antimalarial activity (binding energy: −8.9 kcal/mol).
CID 74976930 () Chromenylium, phenyl, trihydroxy oxane Aromatic chromenylium ion and phenolic groups. Likely UV-vis activity due to conjugated system.
CID 85166488 () Steroidal backbone, multiple oxane rings Complex steroidal structure with glycosidic linkages. Potential steroid hormone mimicry.

Key Observations :

  • The adamantyl group in the target compound distinguishes it from most analogues, which typically feature aromatic or aliphatic substituents (e.g., chromenylium in CID 74976930 or hexyl groups in ). This group may improve blood-brain barrier penetration or binding to hydrophobic pockets in proteins .
  • Compared to antimalarial Compound 1 (), the target compound’s adamantyl group could enhance metabolic stability but may reduce aqueous solubility.
Physicochemical Properties

Collision cross-section (CCS) data from and provide insights into molecular size and shape:

Compound Adduct Predicted CCS (Ų) Implications
Target Compound (inferred) [M+H]+ ~220–235 (estimated) Similar to CID 74976930 ([M+H]+ CCS = 228.2 Ų), suggesting comparable size and polarity.
CID 74976930 () [M+H]+ 228.2 Moderate size, suitable for membrane permeability.
Compound 1 () N/A N/A Smaller molecular weight (inferred) may favor faster diffusion.

The target compound’s hydroxymethyl and adamantyl groups likely balance polarity and lipophilicity, contrasting with purely polar analogues like 2-(hydroxymethyl)-6-{[4,5,6-trihydroxyoxan-3-yl]oxy}oxane-3,4,5-triol (), which lacks hydrophobic substituents.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes multiple hydroxyl groups and an adamantyl moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Structural Formula

C18H31NO7\text{C}_{18}\text{H}_{31}\text{N}\text{O}_7

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been shown to inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and decreased blood glucose levels, making it a candidate for diabetes treatment .
  • Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Therapeutic Applications

  • Diabetes Management : Due to its potential as a DPP-IV inhibitor, this compound may be useful in managing type 2 diabetes.
  • Antimicrobial Treatments : Its structural similarities to known antimicrobial agents indicate potential applications in treating infections.

Case Study 1: DPP-IV Inhibition

A study evaluating the DPP-IV inhibitory effects of structurally related compounds found that certain derivatives exhibited significant inhibition in vitro. The tested compounds showed promising results in lowering glucose levels in diabetic animal models, indicating that the compound could be effective in diabetes management .

Case Study 2: Antimicrobial Activity

Research on related compounds revealed notable antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against resistant strains .

Data Summary

Activity Mechanism Reference
DPP-IV InhibitionIncreases insulin secretion
AntimicrobialInhibits growth of pathogens
AntioxidantScavenges free radicals

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